Compound Description: 1-Benzyl-1H-indazol-3-ol is a ligand that has been used to synthesize copper(II) complexes with potential anticancer properties []. These complexes have shown remarkable potency against MCF7 cell lines in cytotoxicity assays [].
1-Methyl-1H-indazole-3-carboxylic acid
Compound Description: This compound is a starting material for the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles [].
Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase []. It plays a crucial role in elucidating the function of RIP2 kinase in NOD1 and NOD2-mediated disease development [].
Compound Description: HMIMP is a potent and selective blocker of large-conductance voltage-gated and calcium-dependent K+ (BK) channels [, ]. It exhibits no voltage dependency and does not necessitate the opening of BK channels for its inhibitory effect [].
Compound Description: This class of compounds is known for its diverse biological activities. Different synthetic methodologies have been explored for their preparation, including the use of copper-based nano-magnetic catalysts [], sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate [], and green catalysts like nanocrystalline Cu-ZnO []. These compounds serve as important intermediates in various synthetic applications and have been extensively reviewed for their chemistry [].
Relevance: While not directly containing the indazole core, 4,4'-(aryl methylene)bis(3-methyl-1H-pyrazol-5-ol)s are structurally related to 6-methyl-1H-indazol-3-ol as both belong to the broader class of heterocyclic compounds containing nitrogen and oxygen. Additionally, the synthetic methodologies employed for the preparation of 4,4'-(aryl methylene)bis(3-methyl-1H-pyrazol-5-ol)s, particularly those using copper-based catalysts [], might be applicable to the synthesis of 6-methyl-1H-indazol-3-ol derivatives.
4,5-dihydro-1H-benz[g]indazol-7-ol and 2,3a,4,5-tetrahydro-7-hydroxy-3a-methyl-3H-benz[g]indazol-3-one
Compound Description: These two compounds were synthesized and analyzed for their spectral properties and acidity to determine their tautomeric behavior in aqueous solutions []. The study provided insights into their potential behavior under physiological conditions [].
Compound Description: CFI-400945 is a potent, orally active Polo-like kinase 4 (PLK4) inhibitor identified as a potential antitumor agent []. It emerged from a research effort to discover novel PLK4 inhibitors, with its development guided by structure-activity relationship studies and pharmacokinetic profiling in preclinical models [].
Compound Description: This series of compounds, specifically the benzamide and phenyl urea derivatives, were designed as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3) []. These inhibitors demonstrated strong activity against FLT3, including its drug-resistant mutants, making them promising candidates for acute myeloid leukemia (AML) therapeutics [].
Compound Description: Compound 35 is a potent P2X7 antagonist with excellent solubility and a favorable preclinical safety profile, selected for clinical development for potential use in treating mood disorders []. Its discovery involved developing a novel synthetic route for chiral 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives and optimizing their structure-activity relationships [].
Relevance: Compound 35 is indirectly related to 6-methyl-1H-indazol-3-ol through the development of a novel synthetic approach for chiral heterocyclic compounds []. While structurally dissimilar, the successful implementation of a single-pot diastereoselective synthesis for Compound 35 suggests the potential for applying similar strategies to synthesize chiral derivatives of 6-methyl-1H-indazol-3-ol. Such approaches could be valuable in exploring the structure-activity relationships and potential applications of 6-methyl-1H-indazol-3-ol derivatives.
Compound Description: This compound is the subject of patent applications focusing on its pharmaceutical preparations [, ]. The patents describe specific compositions and formulations, highlighting its potential therapeutic applications.
Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, under clinical evaluation for cancer treatment []. Its discovery involved designing and synthesizing a series of thieno[3,2-d]pyrimidine derivatives and evaluating their activity against PI3 kinase p110α [].
Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, investigated for its potential in treating migraine []. It exhibits favorable characteristics such as high potency, a promising toxicological profile, and good aqueous solubility, making it suitable for further development as a migraine treatment [].
4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: These compounds were synthesized as deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. The study aimed to explore the structure-activity relationships of these analogs and their potential anxiolytic properties [].
Compound Description: CPI-1205 is a potent and selective histone methyltransferase EZH2 inhibitor currently undergoing Phase I clinical trials for B-cell lymphoma []. It exhibits strong antitumor activity in preclinical models and represents a promising therapeutic option for cancers associated with EZH2 dysregulation [].
Compound Description: This compound is used as a modifying agent for platinum electrodes to enhance the electrochemical detection of dopamine in the presence of interfering agents like uric acid and ascorbic acid []. The modified electrode exhibits high sensitivity and selectivity for dopamine detection [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.